molecular formula C6H7N5S B13533157 4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

Cat. No.: B13533157
M. Wt: 181.22 g/mol
InChI Key: VMSXLIDQWOVVMX-UHFFFAOYSA-N
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Description

4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that features both imidazole and thiadiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)-1,2,5-thiadiazol-3-amine

InChI

InChI=1S/C6H7N5S/c1-11-3-2-8-6(11)4-5(7)10-12-9-4/h2-3H,1H3,(H2,7,10)

InChI Key

VMSXLIDQWOVVMX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NSN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with thiadiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiadiazole rings .

Scientific Research Applications

4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine stands out due to its unique combination of imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research fields .

Biological Activity

4-(1-Methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains both imidazole and thiadiazole rings, which are known for their roles in various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for 4-(1-Methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is C6H7N5SC_6H_7N_5S with a molecular weight of approximately 181.22 g/mol. The compound's structure is characterized by the presence of both imidazole and thiadiazole moieties, which contribute to its biological efficacy.

PropertyValue
CAS Number 10943078
Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
Purity ≥95%

The biological activity of 4-(1-Methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting their activity.
  • Antimicrobial Activity : Research indicates that thiadiazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, derivatives containing the thiadiazole moiety have been shown to exhibit:

  • Bactericidal Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Fungicidal Activity : Demonstrated efficacy against fungal strains such as Candida and Aspergillus species.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Disrupting cell cycle progression.

A notable study reported that certain derivatives of thiadiazoles exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 3.125 μg/mL to higher concentrations depending on the specific derivative tested .

Case Studies

  • Antitubercular Activity : A series of compounds derived from 4-(1-Methyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine were evaluated for their anti-tuberculosis activity against Mycobacterium tuberculosis. Some derivatives showed potent activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
  • Antiviral Activity : Thiadiazole derivatives have been studied for their antiviral properties against various viral infections, demonstrating significant inhibition of viral replication in vitro.

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